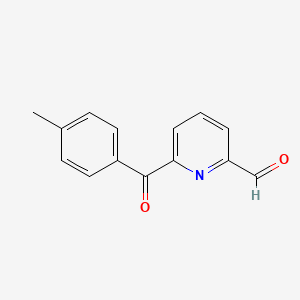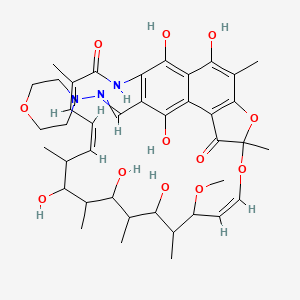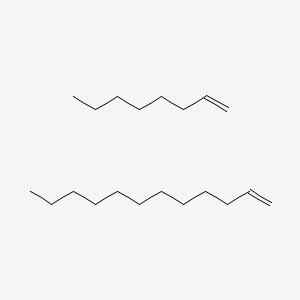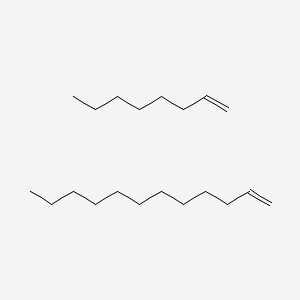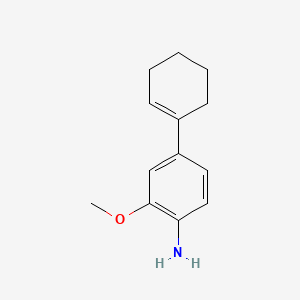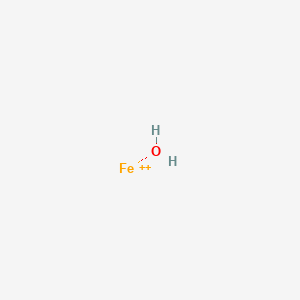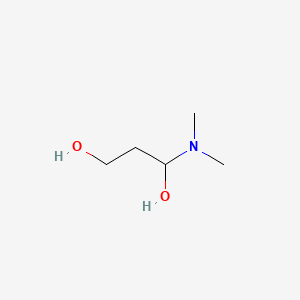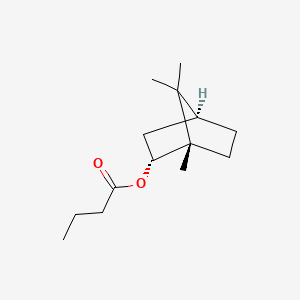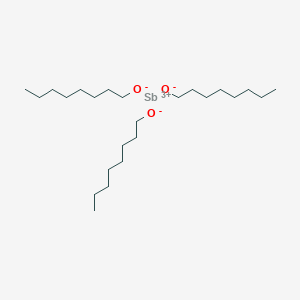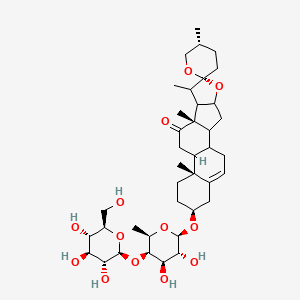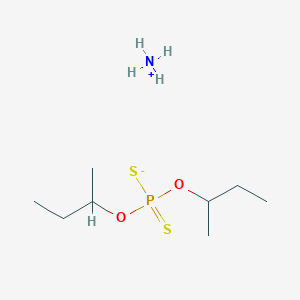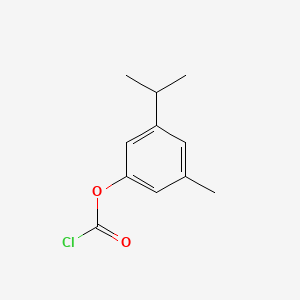![molecular formula C30H42Cl2N2O B12656228 1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride CAS No. 6316-96-7](/img/structure/B12656228.png)
1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 40433 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemical Reactions Analysis
NSC 40433 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide, which is used for chlorination and oxidation processes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 40433 has a wide range of scientific research applications. It is used in the study of neural stem cells and their induction from human pluripotent stem cells . This compound is also involved in the generation of neural stem cells from induced pluripotent stem cells, which has significant implications for regenerative medicine and the study of neurogenesis . Additionally, NSC 40433 is used in the development of bioactive natural products from microorganisms, highlighting its potential in the field of natural product chemistry .
Mechanism of Action
The mechanism of action of NSC 40433 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit significant tyrosinase inhibition activity, which is crucial in the biosynthesis of melanin . This inhibition is achieved through the interaction of NSC 40433 with the active site of the enzyme, thereby preventing the formation of melanin.
Comparison with Similar Compounds
NSC 40433 can be compared with other similar compounds, such as cylindromicin, which is also derived from Arctic fungi and exhibits bioactive properties
Conclusion
NSC 40433 is a compound with diverse applications in scientific research. Its unique properties and potential for use in various fields make it a valuable subject of study. From its preparation methods to its chemical reactions and scientific applications, NSC 40433 continues to be a compound of significant interest in the scientific community.
Properties
CAS No. |
6316-96-7 |
|---|---|
Molecular Formula |
C30H42Cl2N2O |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-(dihexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C30H41ClN2O.ClH/c1-4-6-8-10-19-33(20-11-9-7-5-2)22-29(34)27-21-28(24-15-17-25(31)18-16-24)32-30-23(3)13-12-14-26(27)30;/h12-18,21,29,34H,4-11,19-20,22H2,1-3H3;1H |
InChI Key |
BMKRCOITKGWPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CC(C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


